4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Overview
Description
The compound “4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a derivative of 1,2,4-triazole . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds, including “this compound”, is characterized by three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring : The synthesis of a series of N-substituted pyrrolidine derivatives incorporating the 1,2,4-triazole ring has been explored due to their significant biological activities. These activities are attributed to the hydrogen bonding, solubility, dipole character, and rigidity of the 1,2,4-triazoles scaffolds, which play a crucial role in clinical drugs across various therapeutic categories. A specific synthesis pathway involving epoxide ring opening and subsequent reactions led to the creation of novel amides and amines derivatives, highlighting the versatility and pharmaceutical potential of these compounds (Prasad et al., 2021).
Microwave-promoted Synthesis and Biological Activity : A novel approach using microwave-assisted synthesis of 1,2,4-triazole derivatives has been investigated, showcasing the efficient production of these compounds. The synthesized triazole derivatives demonstrated notable antimicrobial, anti-lipase, and antiurease activities, underscoring their potential in medicinal chemistry and drug development (Özil et al., 2015).
Antimicrobial Activities of 1,2,4-Triazole Derivatives : Research into the antimicrobial properties of new 1,2,4-triazole derivatives has led to the identification of compounds with good to moderate activity against various microorganisms. This study contributes to the ongoing search for novel antimicrobial agents, highlighting the therapeutic potential of 1,2,4-triazole compounds (Bektaş et al., 2007).
Chemical Modifications and Molecular Interactions
Spectral Luminescent Properties and Metal Complex Formation : Investigations into the luminescent properties of 1,2,4-triazole derivatives and their metal complexes have revealed strong violet luminescence, offering insights into their potential applications in materials science and photophysical studies (Mikhailov et al., 2017).
Molecular Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors : A comprehensive study utilizing density functional theory and molecular docking has elucidated the anti-cancer mechanisms of benzimidazole derivatives bearing the 1,2,4-triazole ring. The findings demonstrate the compounds' stability, conformations, and interactions within the EGFR binding pocket, providing a basis for further exploration of their therapeutic potential (Karayel, 2021).
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride and its derivatives is the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the biosynthesis of estrogen . It is considered a therapeutic target due to its role in various cancers .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction leads to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogen . The disruption of estrogen production can lead to the suppression of cancer cell growth in estrogen-dependent cancers .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition disrupts the conversion of androgens to estrogens, leading to a decrease in estrogen levels . The downstream effects include the suppression of growth in estrogen-dependent cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the suppression of cancer cell growth in estrogen-dependent cancers . By inhibiting the aromatase enzyme and disrupting estrogen production, the compound can effectively suppress the growth of these cancer cells .
Biochemical Analysis
Biochemical Properties
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . The interaction with topoisomerase IV involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also affects cell signaling pathways such as the STAT3 pathway, which is involved in cell growth and survival . By inhibiting this pathway, this compound can reduce the growth and spread of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, the compound binds to the active site of topoisomerase IV, leading to enzyme inhibition and disruption of DNA replication . Additionally, molecular modeling studies have shown that this compound can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site . This binding interaction is crucial for the compound’s inhibitory activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with target enzymes and proteins . The presence of specific targeting signals or post-translational modifications may direct the compound to particular subcellular compartments, enhancing its efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-pyrrolidin-2-yl-1,2,4-triazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-6-5-13-7-11-12-9(13)8-3-2-4-10-8;;/h7-8,10H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZVFDALXDCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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